molecular formula C14H11F4N3O3 B4414160 N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide

N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide

Cat. No.: B4414160
M. Wt: 345.25 g/mol
InChI Key: FWFQRBKVLBCVRB-UHFFFAOYSA-N
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Description

N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide is a synthetic organic compound with a complex structure that includes an imidazolidinyl ring, a trifluoromethyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the imidazolidinyl ring. One common method involves the reaction of an allyl amine with a suitable diketone under acidic conditions to form the imidazolidinyl ring. The trifluoromethyl group is then introduced using a trifluoromethylating agent such as trifluoromethyl iodide. Finally, the fluorobenzamide moiety is attached through an amide coupling reaction using a fluorobenzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or imidazolidinyl derivatives.

Scientific Research Applications

N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The fluorobenzamide moiety may interact with specific amino acid residues in the target protein, leading to changes in its conformation and activity.

Comparison with Similar Compounds

N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide can be compared with other similar compounds, such as:

    N-[1-allyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-methylbenzamide: Similar structure but with a methyl group instead of a fluorine atom.

    N-[2,4-disubstituted-5-(3-methyl-2,6-dioxo-4-trifluoromethyl-1,2,3,6-tetrahydropyrimidin-1-yl)phenyl]imides: Compounds with a similar imidazolidinyl ring and trifluoromethyl group but different substituents on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4N3O3/c1-2-7-21-11(23)13(14(16,17)18,20-12(21)24)19-10(22)8-3-5-9(15)6-4-8/h2-6H,1,7H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFQRBKVLBCVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide
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N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide
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N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide
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N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide
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N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide
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N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide

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